molecular formula C15H19N3O2 B2737260 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one CAS No. 303986-10-9

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2737260
CAS No.: 303986-10-9
M. Wt: 273.336
InChI Key: YQLBAPBYJRWQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one is a synthetic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyridine ring and two azetidinone moieties. This compound is primarily used in research settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the pyridine ring and the azetidinone moieties. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific research requirements .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents on the pyridine ring or azetidinone moieties .

Scientific Research Applications

1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinone derivatives and pyridine-containing molecules. Examples include:

Uniqueness

This compound is unique due to its specific combination of the pyridine ring and azetidinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[6-(3,3-dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-14(2)8-17(12(14)19)10-6-5-7-11(16-10)18-9-15(3,4)13(18)20/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLBAPBYJRWQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=NC(=CC=C2)N3CC(C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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